1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chloro-2-methoxy-5-methylphenyl)pyrazine-2,3-dione
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Description
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(4-chloro-2-methoxy-5-methylphenyl)pyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H15Cl2FN2O3 and its molecular weight is 409.24. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties
Pyrazine derivatives, including those similar to the specified compound, have been extensively studied for their photophysical properties. For instance, a study by Hoffert et al. (2017) on a series of pyrazine fluorophores highlighted their potential in applications requiring strong emission solvatochromism, characteristic of compounds undergoing intramolecular charge transfer (ICT). These properties suggest their utility in sensors and organic electronics, where the response to environmental changes is crucial Hoffert et al., 2017.
Synthetic Methodologies
The synthetic routes for pyrazine derivatives have been explored, indicating their potential in creating complex molecules for various applications. Zhou Yu (2002) described a method for synthesizing an intermediate of herbicides, showcasing the compound's relevance in agricultural chemistry. This highlights the synthetic versatility of pyrazine derivatives and their potential applications in developing new agrochemicals Zhou Yu, 2002.
Heterocyclic Compound Synthesis
Pyrazine derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For example, the work by Simijonović et al. (2018) on pyrazolyl-phthalazine-diones (PPDs) demonstrated the synthesis of novel compounds with potential antioxidative activity. This indicates the role of pyrazine derivatives in synthesizing molecules with potential therapeutic or antioxidative properties Simijonović et al., 2018.
Antiviral Research
Pyrazine derivatives have also been studied for their biological activities, including antiviral properties. For instance, the synthesis and biological evaluation of flutimide analogs, as described by Singh and Tomassini (2001), revealed the potential of pyrazine-2,6-diones in inhibiting cap-dependent endonuclease activity of influenza virus A. This suggests the utility of such compounds in antiviral research and drug development Singh & Tomassini, 2001.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-chloro-2-methoxy-5-methylphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FN2O3/c1-11-8-16(17(27-2)9-14(11)21)24-7-6-23(18(25)19(24)26)10-12-13(20)4-3-5-15(12)22/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWLYTAXBBTOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN(C(=O)C2=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.